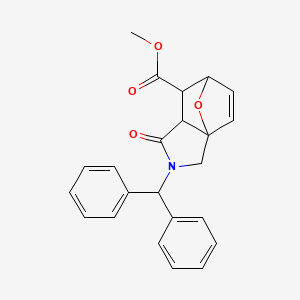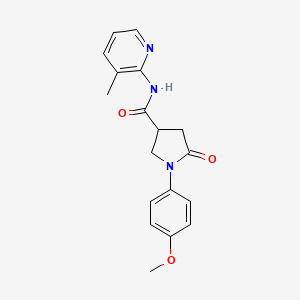![molecular formula C25H22N2O4S B4087661 1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087661.png)
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a unique molecular structure combining phenyl, thiazolyl, and chromenopyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione generally involves multistep organic reactions. The synthesis starts with the preparation of the intermediate compounds such as 3-(3-Methylbutoxy)benzaldehyde, 1,3-thiazole-2-amine, and chromenopyrrole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions, such as reflux in appropriate solvents, to form the final compound. Specific reagents and catalysts, including palladium-based catalysts and bases like triethylamine, are typically used to facilitate these reactions.
Industrial Production Methods: : Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automation of multistep reactions are employed to scale up the production. Quality control processes, including chromatography and spectrometry, are essential to maintain the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo a variety of chemical reactions due to its complex structure. It may participate in oxidation, reduction, and substitution reactions. For instance, the thiazole ring can be subjected to oxidative cleavage, while the phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substituting agents such as halogens. Reaction conditions are tailored to the specific requirements of each reaction type, often involving solvents like ethanol or dichloromethane and temperature control to optimize reaction rates and product formation.
Major Products Formed: : Major products formed from these reactions include various derivatives of the original compound, such as oxidized thiazole products, substituted phenyl derivatives, and reduced chromenopyrrole compounds. The specific products depend on the reagents and conditions applied in each reaction.
Scientific Research Applications
1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione finds applications in diverse scientific research areas:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and the development of new synthetic methodologies.
Biology: : Investigated for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. It acts on various molecular targets, making it a candidate for drug development.
Medicine: : Explored for therapeutic applications due to its bioactive properties. Research focuses on its potential use in treating diseases such as cancer and infections.
Industry: : Utilized in the development of new materials with specific properties, such as electronic materials or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is determined by its interaction with molecular targets such as enzymes, receptors, or DNA. It modulates various biochemical pathways, depending on its specific structural features. For example, its thiazole ring may interact with enzyme active sites, inhibiting their activity, while the phenyl and chromenopyrrole moieties may facilitate binding to other targets, influencing cellular processes.
Comparison with Similar Compounds
1-[3-(3-Methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out from similar compounds due to its unique combination of structural motifs, which confer distinct chemical and biological properties.
Similar Compounds
1-[3-(3-Methylbutoxy)phenyl]-2-aminothiazole: : Similar thiazole moiety but lacks the chromenopyrrole structure, resulting in different reactivity and bioactivity.
2-(1,3-Thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: : Similar chromenopyrrole and thiazole structure but without the phenyl group, affecting its overall properties.
1-(Phenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: : Lacks the 3-methylbutoxy group, leading to different interactions and applications.
Properties
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-15(2)10-12-30-17-7-5-6-16(14-17)21-20-22(28)18-8-3-4-9-19(18)31-23(20)24(29)27(21)25-26-11-13-32-25/h3-9,11,13-15,21H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZFLFWPJAKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4087579.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087583.png)
![7-(2,6-Dichlorophenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087586.png)
![5-(2,4-Dichlorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087595.png)

methanone](/img/structure/B4087615.png)
![1-Ethyl-4-[2-fluoro-5-(4-methylpiperidin-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4087620.png)
![7-(4-methoxyphenyl)-3-methyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B4087635.png)
![1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4087642.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4087654.png)
![3-[({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B4087655.png)

![N-(4-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4087665.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4087682.png)
